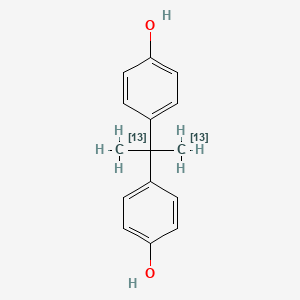

Bisphenol A-13C2

Cat. No. B585337

Key on ui cas rn:

263261-64-9

M. Wt: 230.27 g/mol

InChI Key: IISBACLAFKSPIT-ZDOIIHCHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04222932

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.

Name

tetrachloroethane phenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2,6-dimethylphenol chloroform ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)O)=CC=C1)(=O)O

|

Step Two

|

Name

|

tetrachloroethane phenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O

|

Step Three

[Compound]

|

Name

|

carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

2,6-dimethylphenol chloroform ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

290 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

that stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under gradually increasing vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the acetic acid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then extruded at 350° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04222932

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.

Name

tetrachloroethane phenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2,6-dimethylphenol chloroform ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)O)=CC=C1)(=O)O

|

Step Two

|

Name

|

tetrachloroethane phenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O

|

Step Three

[Compound]

|

Name

|

carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

2,6-dimethylphenol chloroform ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

290 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

that stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under gradually increasing vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the acetic acid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then extruded at 350° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04222932

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.

Name

tetrachloroethane phenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2,6-dimethylphenol chloroform ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)O)=CC=C1)(=O)O

|

Step Two

|

Name

|

tetrachloroethane phenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O

|

Step Three

[Compound]

|

Name

|

carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

2,6-dimethylphenol chloroform ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

290 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

that stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under gradually increasing vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the acetic acid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then extruded at 350° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |